LEO 39652

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

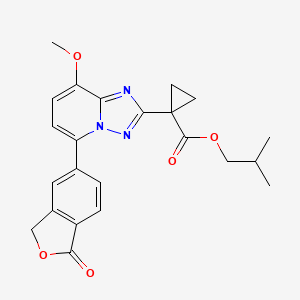

Structure

3D Structure

特性

IUPAC Name |

2-methylpropyl 1-[8-methoxy-5-(1-oxo-3H-2-benzofuran-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl]cyclopropane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O5/c1-13(2)11-31-22(28)23(8-9-23)21-24-19-18(29-3)7-6-17(26(19)25-21)14-4-5-16-15(10-14)12-30-20(16)27/h4-7,10,13H,8-9,11-12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUUUHUYQTLUIDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1(CC1)C2=NN3C(=CC=C(C3=N2)OC)C4=CC5=C(C=C4)C(=O)OC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

LEO 39652: A Technical Deep-Dive into the Mechanism of a "Dual-Soft" PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma, designed as a "dual-soft" drug for the topical treatment of atopic dermatitis. This technical guide provides an in-depth look at its mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of its biochemical interactions and metabolic pathways.

Core Mechanism of Action: PDE4 Inhibition

This compound exerts its anti-inflammatory effects by inhibiting phosphodiesterase 4 (PDE4), an enzyme crucial in the inflammatory cascade. PDE4 is responsible for the degradation of cyclic adenosine monophosphate (cAMP), a key second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. This increase in cAMP levels subsequently downregulates the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and other inflammatory mediators, thereby mitigating the inflammatory response characteristic of atopic dermatitis.[1][2]

The "dual-soft" design of this compound is a key feature, intended to minimize systemic side effects. The molecule is engineered with ester functionalities that are stable in the skin but are rapidly hydrolyzed to inactive metabolites by esterases in the bloodstream and liver.[1][3] This design aims for high local activity at the site of application with rapid systemic clearance.

Quantitative Analysis of Biological Activity

The potency and metabolic stability of this compound have been characterized through a series of in vitro assays.

| Assay | Parameter | Value |

| Enzyme Inhibition | IC50 vs. PDE4A | 1.2 nM[4] |

| IC50 vs. PDE4B | 1.2 nM | |

| IC50 vs. PDE4C | 3.0 nM | |

| IC50 vs. PDE4D | 3.8 nM | |

| Cellular Activity | IC50 for TNF-α inhibition | 6.0 nM |

| In Vivo Pharmacokinetics (Rats) | Total Clearance | 930 mL/min/kg |

| In Vivo Pharmacokinetics (Minipigs) | Total Clearance | 200 mL/min/kg |

| In Vivo Pharmacokinetics (Monkeys) | Total Clearance | 300 mL/min/kg |

Signaling Pathway and Metabolic Fate

The mechanism of action of this compound can be visualized through its effect on the cAMP signaling pathway and its subsequent metabolic inactivation.

The "dual-soft" nature of this compound is central to its design, allowing for rapid systemic inactivation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are summaries of the key experimental protocols used in the characterization of this compound.

PDE4 Enzyme Inhibition Assay

The enzymatic activity of this compound against the four human PDE4 subtypes (A, B, C, and D) was determined using a multi-step enzymatic assay.

-

Enzyme and Substrate Preparation : Recombinant human PDE4 enzymes were used. The substrate, cAMP, was prepared in a buffer solution.

-

Compound Incubation : this compound was serially diluted and incubated with the respective PDE4 isozyme in the presence of cAMP.

-

Reaction Termination and Detection : The enzymatic reaction was allowed to proceed for a specific time and then terminated. The amount of remaining cAMP or the product AMP was quantified, typically using a method involving a fluorescently labeled antibody or a secondary enzyme that converts AMP to a detectable signal.

-

IC50 Determination : The concentration of this compound that resulted in 50% inhibition of the enzyme activity (IC50) was calculated by fitting the dose-response data to a four-parameter logistic equation.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

The cellular potency of this compound was assessed by measuring its ability to inhibit the release of TNF-α from stimulated human PBMCs.

-

PBMC Isolation : PBMCs were isolated from the whole blood of healthy donors using density gradient centrifugation.

-

Cell Culture and Stimulation : The isolated PBMCs were cultured in a serum-free medium. Lipopolysaccharide (LPS) was used to stimulate the cells and induce the production of TNF-α.

-

Compound Treatment : this compound was added to the cell cultures at various concentrations prior to or concurrently with LPS stimulation.

-

TNF-α Quantification : After an incubation period, the cell culture supernatant was collected, and the concentration of TNF-α was measured using an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation : The IC50 value, representing the concentration of this compound that caused a 50% reduction in TNF-α release, was determined from the dose-response curve.

Metabolic Stability Assay

The metabolic stability of this compound was evaluated in various in vitro systems to predict its in vivo clearance.

-

Test Systems : The primary systems used were liver microsomes from different species (e.g., rat, minipig, monkey, human) and whole blood/plasma to assess the activity of esterases.

-

Incubation : this compound was incubated with the test system (e.g., liver microsomes fortified with NADPH as a cofactor, or plasma) at a physiological temperature (37°C).

-

Time-Point Sampling : Aliquots were taken at several time points over a specific duration. The metabolic reaction in each aliquot was quenched by adding a solvent like acetonitrile.

-

Quantification of Parent Compound : The concentration of the remaining this compound in each sample was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis : The natural logarithm of the percentage of the remaining compound was plotted against time. The slope of the linear portion of this plot was used to calculate the in vitro half-life (t1/2) and intrinsic clearance.

The following diagram outlines the general workflow for assessing the metabolic stability of a compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

LEO 39652: A Technical Whitepaper on a Dual-Soft PDE4 Inhibitor for Atopic Dermatitis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of LEO 39652, a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD). A key innovation in the design of this compound is the "dual-soft" drug concept, a strategy aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects. This is achieved by engineering the molecule to be rapidly metabolized into inactive forms upon entering systemic circulation.[1][2]

Core Concepts: The Dual-Soft Approach

The "dual-soft" designation of this compound refers to its design to be metabolically labile at two key sites: the blood and the liver.[1][2] This is accomplished by incorporating ester functionalities into the molecule that are susceptible to hydrolysis by esterases present in both blood and hepatic tissues. The resulting metabolites are pharmacologically inactive.[1] This rapid systemic inactivation is intended to reduce the risk of common side effects associated with systemic PDE4 inhibitors, such as nausea and emesis.

The following diagram illustrates the "dual-soft" drug mechanism of action:

Caption: "Dual-Soft" Drug Mechanism of this compound.

Mechanism of Action: PDE4 Inhibition in Atopic Dermatitis

Phosphodiesterase 4 (PDE4) is a key enzyme in the inflammatory cascade characteristic of atopic dermatitis. It specifically hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the activity of immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in AD.

The signaling pathway is depicted below:

Caption: PDE4 Inhibition Signaling Pathway in Inflammation.

Quantitative Data

In Vitro Potency

This compound demonstrates potent inhibition of PDE4 isoforms and TNF-α release.

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release | 6.0 |

In Vivo Pharmacokinetics

Pharmacokinetic studies in animal models show high total clearance of this compound following intravenous administration, supporting the "dual-soft" concept of rapid systemic elimination.

| Species | Dose (mg/kg, IV) | Total Clearance (mL/min/kg) |

| Rats | 0.075 | 930 |

| Minipigs | 0.5 | 200 |

| Monkeys | 2.0 | 300 |

Experimental Protocols

Detailed experimental protocols for the following key studies are summarized based on available information.

In Vitro PDE4 Inhibition Assay

A standard enzymatic assay was likely employed to determine the IC50 values of this compound against the different PDE4 isoforms. While a specific detailed protocol for this compound is not publicly available, such assays generally involve the following steps:

-

Reagents : Recombinant human PDE4 isoforms (A, B, C, and D), a fluorescently labeled cAMP substrate (e.g., FAM-cAMP), and a suitable assay buffer.

-

Procedure :

-

The PDE4 enzyme is incubated with varying concentrations of this compound.

-

The fluorescently labeled cAMP is added to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The degree of cAMP hydrolysis is measured by a change in fluorescence polarization.

-

IC50 values are calculated from the concentration-response curves.

-

TNF-α Release Assay

The inhibitory effect of this compound on TNF-α release was assessed using human peripheral blood mononuclear cells (PBMCs). A representative protocol for such an assay would include:

-

Cell Culture : Human PBMCs are isolated from whole blood and cultured in a suitable medium.

-

Stimulation : The cells are pre-incubated with various concentrations of this compound before being stimulated with lipopolysaccharide (LPS) to induce TNF-α production.

-

Incubation : The cells are incubated for a specific duration to allow for TNF-α release into the cell culture supernatant.

-

Quantification : The concentration of TNF-α in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis : The IC50 value is determined by plotting the percentage of TNF-α inhibition against the concentration of this compound.

The following diagram outlines a general workflow for a TNF-α release assay:

Caption: General Workflow for a TNF-α Release Assay.

In Vivo Pharmacokinetic Studies

Pharmacokinetic parameters were determined in rats, minipigs, and monkeys following intravenous administration. A general methodology for such studies involves:

-

Animal Models : Male subjects of the respective species are used.

-

Drug Administration : this compound is administered intravenously at a specified dose.

-

Blood Sampling : Blood samples are collected at various time points post-administration.

-

Bioanalysis : The concentration of this compound in plasma or serum is quantified using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

-

Pharmacokinetic Analysis : The concentration-time data is used to calculate pharmacokinetic parameters, including total clearance.

Clinical Development

This compound has been investigated in clinical trials for the topical treatment of atopic dermatitis.

Phase I Trial (NCT02219633)

A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound cream in male subjects with atopic dermatitis and in healthy male subjects.

-

Objective : To assess the safety and systemic exposure of this compound cream after cutaneous application.

-

Design : Single ascending dose design.

-

Population : Adult males with and without atopic dermatitis.

Efficacy and Safety Trial (NCT02219633)

A subsequent trial aimed to assess the efficacy of this compound cream compared to a vehicle in adults with mild to moderate atopic dermatitis after three weeks of treatment.

-

Inclusion Criteria :

-

Subjects with Atopic Dermatitis (AD) as defined by Hanifin and Rajka criteria.

-

Mild to moderate disease severity (IGA 2 or 3).

-

Two symmetrical and comparable treatment areas on the same body region.

-

-

Exclusion Criteria :

-

Conditions in the treatment areas that could interfere with clinical assessments.

-

Dark-skinned individuals where skin color could prevent reliable assessments.

-

Congenital or acquired immunodeficiencies or use of immunosuppressive therapy.

-

Conclusion

This compound represents a targeted approach to the topical treatment of atopic dermatitis, leveraging the "dual-soft" drug concept to potentially offer a favorable safety profile by minimizing systemic exposure. Its potent inhibition of PDE4 and subsequent downregulation of inflammatory mediators like TNF-α provide a clear mechanism of action for its therapeutic potential in this chronic inflammatory skin disease. Further clinical development will be necessary to fully elucidate its efficacy and safety in a broader patient population.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: LEO 39652 for Atopic Dermatitis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). This document consolidates key preclinical and early clinical data, details experimental methodologies, and visualizes relevant biological pathways to support further research and development in the field of dermatology.

Core Concept: A "Dual-Soft" Approach to Topical PDE4 Inhibition

This compound is a potent PDE4 inhibitor designed with a "dual-soft" drug concept to maximize local efficacy in the skin while minimizing systemic side effects.[1] This innovative approach involves the incorporation of two metabolically labile ester groups into the molecule. This design ensures that this compound is active within the skin but is rapidly hydrolyzed into inactive metabolites upon entering the systemic circulation by esterases present in the blood and liver. This rapid inactivation significantly reduces the potential for systemic adverse events commonly associated with oral PDE4 inhibitors.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, covering its in vitro potency and in vivo pharmacokinetics.

Table 1: In Vitro Potency of this compound

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release (human PBMCs) | 6.0 |

Data sourced from MedchemExpress.[2]

Table 2: In Vivo Pharmacokinetics of this compound Following Intravenous Administration

| Species | Total Clearance (mL/min/kg) | Ratio to Total AUC (%) |

| Rats | 930 | 4 |

| Minipigs | 200 | 6 |

| Monkeys | 300 | 6 |

Data sourced from MedchemExpress.[2]

Signaling Pathway and Mechanism of Action

This compound exerts its anti-inflammatory effects by inhibiting PDE4, a key enzyme in the inflammatory cascade. PDE4 hydrolyzes cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating the inflammatory response. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), a key mediator in atopic dermatitis.

Caption: PDE4 Inhibition Pathway by this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the research of this compound.

In Vitro PDE4 Enzyme Inhibition Assay

Objective: To determine the inhibitory activity of this compound against the four human PDE4 subtypes (A, B, C, and D).

Methodology:

-

Enzyme Source: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes.

-

Substrate: Cyclic AMP (cAMP).

-

Assay Principle: The assay measures the conversion of cAMP to AMP by the PDE4 enzyme. The amount of remaining cAMP or generated AMP is quantified.

-

Procedure:

-

A reaction mixture containing the PDE4 enzyme, assay buffer, and varying concentrations of this compound is prepared.

-

The reaction is initiated by the addition of cAMP.

-

The mixture is incubated at a controlled temperature for a specific duration.

-

The reaction is terminated, and the amount of product (AMP) or remaining substrate (cAMP) is measured using a suitable detection method (e.g., fluorescence polarization, scintillation proximity assay, or mass spectrometry).

-

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

TNF-α Release Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the functional anti-inflammatory activity of this compound in a cellular context.

Methodology:

-

Cell Source: Human PBMCs are isolated from the whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

Cell Culture: Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with serum or in a serum-free medium.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce the production and release of TNF-α.

-

Treatment: The cells are pre-incubated with varying concentrations of this compound before LPS stimulation.

-

TNF-α Quantification: After a defined incubation period, the cell culture supernatant is collected, and the concentration of TNF-α is measured using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.[3][4]

-

Data Analysis: The IC50 value for the inhibition of TNF-α release is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vivo Model of Atopic Dermatitis

Objective: To evaluate the in vivo efficacy of topically applied this compound in a relevant animal model of atopic dermatitis.

Methodology:

-

Animal Model: A common model involves the induction of an AD-like phenotype in mice, such as the oxazolone-induced or ovalbumin-induced atopic dermatitis model. These models mimic key features of human AD, including skin inflammation, epidermal thickening, and immune cell infiltration.

-

Induction of Dermatitis:

-

Sensitization: The mice are sensitized by the topical application of an allergen (e.g., oxazolone or ovalbumin) to a specific skin area (e.g., the abdomen or ear).

-

Challenge: After a sensitization period, the same allergen is repeatedly applied to a different skin area (e.g., the ear) to elicit a localized inflammatory response.

-

-

Treatment: A formulation containing this compound is applied topically to the inflamed skin area at various concentrations. A vehicle control group and potentially a positive control group (e.g., a topical corticosteroid) are included.

-

Efficacy Assessment: The following parameters are typically measured to assess the efficacy of the treatment:

-

Clinical Scoring: The severity of skin inflammation (e.g., erythema, edema, scaling) is scored at different time points.

-

Ear Thickness: In ear inflammation models, the ear thickness is measured using a caliper.

-

Histological Analysis: Skin biopsies are taken for histological examination to assess epidermal thickness, and inflammatory cell infiltration.

-

Cytokine Analysis: The levels of pro-inflammatory cytokines in the skin tissue can be measured by techniques such as quantitative PCR or ELISA.

-

-

Data Analysis: The treatment groups are compared to the vehicle control group to determine the statistical significance of the anti-inflammatory effects.

Clinical Development

This compound has progressed to early clinical development. A Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial was conducted to evaluate the safety, tolerability, and pharmacokinetics of a cream formulation of this compound applied cutaneously in male subjects with atopic dermatitis and in healthy male subjects.

References

- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. cdn.stemcell.com [cdn.stemcell.com]

- 4. raybiotech.com [raybiotech.com]

Preclinical Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

LEO 39652 is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma, designed as a "dual-soft" drug for the topical treatment of atopic dermatitis.[1][2][3] The "dual-soft" concept is a medicinal chemistry strategy aimed at minimizing systemic side effects by designing a molecule that is potent at the target site (the skin) but is rapidly metabolized to inactive forms upon entering systemic circulation.[1][3] This is achieved by incorporating ester functionalities that are susceptible to hydrolysis by esterases present in human blood and liver. This guide provides a comprehensive overview of the preclinical data available for this compound.

Mechanism of Action

This compound exerts its pharmacological effect by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate protein kinase A (PKA), which in turn phosphorylates and deactivates downstream inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α). The main metabolites of this compound, formed through the hydrolysis of its lactone ring and/or isopropyl ester moiety, are pharmacologically inactive.

Signaling Pathway Diagram

Caption: Mechanism of action of this compound as a PDE4 inhibitor.

Quantitative Data

In Vitro Potency

| Target | IC50 (nM) | Assay |

| PDE4A | 1.2 | Enzymatic Assay |

| PDE4B | 1.2 | Enzymatic Assay |

| PDE4C | 3.0 | Enzymatic Assay |

| PDE4D | 3.8 | Enzymatic Assay |

| TNF-α release | 6.0 | LPS-stimulated Human Whole Blood Assay |

Data sourced from MedchemExpress product information.

In Vivo Pharmacokinetics (Intravenous Administration)

| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) | Total AUC (%) |

| Rat | 0.075 | 930 | 4 |

| Minipig | 0.5 | 200 | 6 |

| Monkey | 2.0 | 300 | 6 |

Data sourced from MedchemExpress product information.

Experimental Protocols

PDE4 Enzymatic Assay (General Protocol)

A generic protocol for a PDE4 enzymatic assay is described below, as the specific protocol for this compound has not been detailed in the available literature.

-

Reagents and Materials:

-

Recombinant human PDE4 isoforms (A, B, C, D)

-

[3H]-cAMP (radiolabeled substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl2, pH 7.5)

-

This compound (or other test inhibitors) dissolved in DMSO

-

Scintillation cocktail

-

96-well microplates

-

Scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the PDE4 enzyme, [3H]-cAMP, and the test inhibitor at various concentrations.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Terminate the reaction by adding a stop solution (e.g., boiling water).

-

The product, [3H]-AMP, is separated from the unreacted [3H]-cAMP using an appropriate method (e.g., ion-exchange chromatography).

-

Add a scintillation cocktail to the wells.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

-

TNF-α Release Assay in Human Whole Blood (General Protocol)

The following is a representative protocol for measuring TNF-α release in lipopolysaccharide (LPS)-stimulated human whole blood.

-

Reagents and Materials:

-

Freshly drawn human whole blood from healthy donors (anticoagulant: heparin)

-

Lipopolysaccharide (LPS) from E. coli

-

This compound dissolved in DMSO

-

RPMI 1640 cell culture medium

-

Human TNF-α ELISA kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Plate reader

-

-

Procedure:

-

Dilute the whole blood with RPMI 1640 medium.

-

Add serial dilutions of this compound to the wells of a 96-well plate.

-

Add the diluted whole blood to the wells.

-

Stimulate the cells with a final concentration of LPS (e.g., 100 ng/mL).

-

Incubate the plate for a specified period (e.g., 18-24 hours) in a CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the supernatant (plasma).

-

Measure the concentration of TNF-α in the supernatant using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α release for each concentration of this compound and determine the IC50 value.

-

In Vitro Metabolic Stability in Liver Microsomes (General Protocol)

This protocol outlines a typical procedure for assessing the metabolic stability of a compound in liver microsomes.

-

Reagents and Materials:

-

Pooled human liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

This compound dissolved in a suitable solvent (e.g., acetonitrile or DMSO)

-

Acetonitrile (for reaction termination)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

-

-

Procedure:

-

Pre-warm the liver microsomes and NADPH regenerating system to 37°C.

-

In a microcentrifuge tube, combine the liver microsomes and this compound in phosphate buffer.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to cold acetonitrile containing an internal standard to stop the reaction.

-

Centrifuge the samples to precipitate the proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of this compound.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (CLint) of this compound.

-

Experimental Workflow Diagram

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data for this compound demonstrate its high potency as an inhibitor of PDE4 isoforms and its effectiveness in reducing TNF-α release. The "dual-soft" nature of the molecule is supported by in vivo pharmacokinetic studies showing high clearance rates in multiple species, suggesting rapid systemic elimination and potentially a favorable safety profile for a topically applied drug. However, it is important to note that despite the promising preclinical profile, the clinical development of this compound for atopic dermatitis was halted due to a lack of efficacy, which was attributed to insufficient drug availability at the target site in the skin. This highlights the critical importance of bridging the gap between preclinical findings and clinical outcomes in topical drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphodiesterase 4 inhibition as a novel treatment for stroke - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to LEO 39652: A Novel "Dual-Soft" PDE4 Inhibitor

This technical guide provides a comprehensive overview of the chemical structure, properties, and mechanism of action of this compound, a novel phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis.

Chemical Structure and Physicochemical Properties

This compound is chemically known as isobutyl 1-[8-Methoxy-5-(1-oxo-3H-isobenzofuran-5-yl)-[1][2]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxylate[2]. Its structure is characterized by a novel PDE4 scaffold designed with a "dual-soft" concept to minimize systemic side effects. This is achieved by incorporating ester functionalities that are susceptible to rapid hydrolysis in both the blood and liver, leading to inactive metabolites[3].

Chemical Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | isobutyl 1-(8-methoxy-5-(1-oxo-1,3-dihydroisobenzofuran-5-yl)-triazolo[1,5-a]pyridin-2-yl)cyclopropane-1-carboxylate |

| Chemical Formula | C23H23N3O5 |

| Exact Mass | 421.1638 g/mol |

| Molecular Weight | 421.45 g/mol |

| SMILES | O=C(C1(C2=NN3C(C4=CC5=C(C(OC5)=O)C=C4)=CC=C(OC)C3=N2)CC1)OCC(C)C |

| Solubility | Soluble in DMSO |

Pharmacological Properties

This compound is a potent inhibitor of all four PDE4 isoforms (A, B, C, and D) and also demonstrates inhibitory activity against TNF-α release.

Table 2: Pharmacological Activity of this compound

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release | 6.0 |

Table 3: Pharmacokinetic Properties of this compound (Intravenous Administration)

| Species | Total Clearance (mL/min/kg) |

| Rats | 930 |

| Minipigs | 200 |

| Monkeys | 300 |

Mechanism of Action and Signaling Pathway

This compound exerts its anti-inflammatory effects by inhibiting PDE4, the enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP). By blocking PDE4, this compound increases intracellular cAMP levels, which in turn activates Protein Kinase A (PKA). PKA activation leads to the phosphorylation of cAMP-responsive element-binding protein (CREB), which promotes the transcription of anti-inflammatory cytokines (e.g., IL-10) and suppresses the activity of pro-inflammatory transcription factors like NF-κB.

Caption: this compound inhibits PDE4, leading to increased cAMP and subsequent anti-inflammatory effects.

"Dual-Soft" Drug Metabolism

The "dual-soft" nature of this compound is a key design feature to enhance its safety profile for topical application. The molecule contains two ester-based "soft-spots": an isobutyl ester and a lactone ring. These are rapidly hydrolyzed by esterases in the blood and liver into three main inactive metabolites, thus minimizing systemic exposure and the risk of side effects commonly associated with oral PDE4 inhibitors.

Caption: "Dual-Soft" metabolism of this compound in systemic circulation.

Experimental Protocols

In Vitro PDE4 Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant PDE4 isoforms.

Methodology:

-

Enzyme and Substrate Preparation:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes are expressed and purified.

-

A stock solution of the substrate, cyclic AMP (cAMP), is prepared in the assay buffer.

-

-

Compound Preparation:

-

This compound is serially diluted in an appropriate solvent (e.g., DMSO) to create a range of concentrations.

-

-

Assay Procedure:

-

The assay is typically performed in a 96-well or 384-well plate format.

-

The reaction mixture contains the PDE4 enzyme, assay buffer, and the test compound (this compound) or vehicle control.

-

The reaction is initiated by the addition of cAMP.

-

The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration.

-

The reaction is terminated, and the amount of remaining cAMP or the product (AMP) is quantified. This can be done using various methods, such as scintillation proximity assay (SPA), fluorescence polarization (FP), or ELISA-based methods.

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by fitting the concentration-response data to a sigmoidal dose-response curve.

-

TNF-α Release Assay from Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the inhibitory effect of this compound on the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.

Methodology:

-

PBMC Isolation:

-

Human peripheral blood mononuclear cells (PBMCs) are isolated from whole blood of healthy donors using density gradient centrifugation (e.g., with Ficoll-Paque).

-

-

Cell Culture and Stimulation:

-

Isolated PBMCs are cultured in a suitable medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.

-

Cells are pre-incubated with various concentrations of this compound or a vehicle control for a defined period.

-

TNF-α release is stimulated by adding a pro-inflammatory agent, such as lipopolysaccharide (LPS).

-

-

Sample Collection and Analysis:

-

After an incubation period (e.g., 18-24 hours), the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

-

The percentage of inhibition of TNF-α release is calculated for each concentration of this compound compared to the stimulated vehicle control.

-

The IC50 value is determined from the resulting concentration-response curve.

-

Caption: Workflow for key in vitro experiments to characterize this compound.

Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor designed for topical application. Its unique metabolic profile aims to provide localized anti-inflammatory efficacy in the skin while minimizing systemic side effects. The data presented in this guide underscore its potential as a therapeutic agent for inflammatory skin conditions such as atopic dermatitis. Further preclinical and clinical investigations are warranted to fully elucidate its therapeutic utility.

References

LEO 39652: A "Dual-Soft" PDE4 Inhibitor for Atopic Dermatitis - A Technical Overview

DISCLAIMER: This document synthesizes publicly available information on LEO 39652. Detailed quantitative results from its clinical trials have not been fully disclosed.

Introduction

This compound is a novel phosphodiesterase 4 (PDE4) inhibitor developed by LEO Pharma for the topical treatment of atopic dermatitis (AD).[1] It was designed as a "dual-soft" drug, a concept aimed at maximizing local efficacy in the skin while minimizing systemic side effects.[1] This is achieved by engineering the molecule to be potent at the target site but rapidly metabolized into inactive forms upon entering systemic circulation.[2] Despite a promising preclinical profile, the clinical development of this compound was halted due to a lack of efficacy, reportedly because of insufficient drug availability at the target site in the skin of AD patients.

This technical guide provides a comprehensive overview of the discovery and development of this compound, summarizing its mechanism of action, preclinical data, and the outcomes of its early clinical evaluation.

Mechanism of Action: PDE4 Inhibition

Phosphodiesterase 4 is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that plays a crucial role in regulating inflammatory responses. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This mechanism is central to reducing the inflammation characteristic of atopic dermatitis.

The "Dual-Soft" Drug Concept

The core innovation in the design of this compound is the "dual-soft" concept, intended to create a drug that is active in the skin but rapidly inactivated in the bloodstream. This was achieved by incorporating two ester functionalities into the molecule's structure. These esters are designed to be stable in the skin but are susceptible to hydrolysis by esterases present in both the blood and the liver. This rapid systemic degradation into three main inactive metabolites was intended to prevent the systemic side effects, such as nausea and emesis, that have limited the use of other PDE4 inhibitors.

Preclinical Data

In Vitro Potency

This compound demonstrated high potency against all four PDE4 subtypes and potent inhibition of TNF-α release in human peripheral blood mononuclear cells (PBMCs).

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release (PBMCs) | 6.0 |

| Data sourced from MedchemExpress. |

Pharmacokinetics

Preclinical pharmacokinetic studies in animal models confirmed the "dual-soft" properties of this compound, showing high total clearance rates after intravenous administration.

| Species | IV Dose (mg/kg) | Total Clearance (mL/min/kg) |

| Rat | 0.075 | 930 |

| Minipig | 0.5 | 200 |

| Monkey | 2.0 | 300 |

| Data sourced from MedchemExpress. |

Studies on human skin explants revealed a critical finding for the drug's development. In barrier-impaired skin, the concentration of this compound in the dermal interstitial fluid was found to be very low.

| Compound | Dermal Interstitial Fluid Concentration (nM) in Barrier Impaired Skin |

| This compound | 33 |

| LEO 29102 (comparator) | 2100 |

| Data sourced from ResearchGate. |

This low concentration at the target site, despite high concentrations found in skin punch biopsies, suggested insufficient drug availability to effectively engage the PDE4 target in the intended patient population.

Clinical Development

This compound entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects and male subjects with atopic dermatitis (IRAS ID: 127510, EudraCT: 2013-000070-30). The trial was a first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose study.

While detailed quantitative results from this trial are not publicly available, subsequent publications have indicated that this compound lacked clinical efficacy. This has been attributed to the low unbound drug concentration in the dermal interstitial fluid, leading to minimal target engagement in the skin of atopic dermatitis patients.

Experimental Protocols

Detailed proprietary experimental protocols for this compound are not publicly available. The following are representative methodologies based on standard practices in the field.

PDE4 Enzyme Inhibition Assay (Representative Protocol)

-

Objective: To determine the in vitro potency of this compound in inhibiting PDE4 subtypes.

-

Materials: Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes; cAMP; [3H]-cAMP; snake venom nucleotidase; scintillation fluid; test compound (this compound).

-

Procedure:

-

A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), MgCl2, and the respective PDE4 enzyme subtype.

-

This compound is serially diluted and added to the reaction mixture.

-

The reaction is initiated by adding a substrate mixture of cAMP and [3H]-cAMP.

-

The mixture is incubated at 30°C for a specified period.

-

The reaction is terminated by boiling.

-

Snake venom nucleotidase is added and incubated to convert the resulting [3H]-AMP to [3H]-adenosine.

-

The mixture is passed through an ion-exchange resin to separate [3H]-adenosine from unreacted [3H]-cAMP.

-

Scintillation fluid is added, and the radioactivity of [3H]-adenosine is measured using a scintillation counter.

-

The concentration of this compound that causes 50% inhibition of cAMP hydrolysis (IC50) is calculated.

-

In Vitro Skin Permeation Study using Franz Diffusion Cells (Representative Protocol)

-

Objective: To assess the permeation of this compound through the skin.

-

Materials: Franz diffusion cells; excised human or animal skin; receptor fluid (e.g., phosphate-buffered saline with a solubility enhancer); test formulation (this compound cream); analytical method for quantification (e.g., LC-MS/MS).

-

Procedure:

-

Excised full-thickness skin is mounted on the Franz diffusion cells with the stratum corneum facing the donor compartment.

-

The receptor compartment is filled with receptor fluid, maintained at 32°C, and stirred continuously.

-

A finite dose of the this compound cream is applied to the skin surface in the donor compartment.

-

At predetermined time points, samples are withdrawn from the receptor fluid and replaced with fresh fluid.

-

At the end of the experiment, the skin surface is cleaned, and the skin is separated into the epidermis and dermis.

-

The concentration of this compound in the receptor fluid samples and skin layers is quantified using a validated analytical method.

-

Permeation parameters, such as flux and permeability coefficient, are calculated.

-

Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor that was designed to offer a safe topical treatment for atopic dermatitis by minimizing systemic exposure. While the drug demonstrated the desired rapid systemic clearance in preclinical models, its development was ultimately halted due to a lack of clinical efficacy. This was attributed to insufficient drug concentrations at the target site within the dermis of atopic dermatitis patients. The case of this compound highlights the critical challenge in topical drug development of ensuring adequate bioavailability at the site of action, even when a compound exhibits high potency and a favorable systemic safety profile.

References

- 1. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PMC [pmc.ncbi.nlm.nih.gov]

LEO 39652: A Case Study in Topical Drug Delivery and Target Engagement in Dermatology

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target validation of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD). Through an examination of its mechanism of action, preclinical data, and clinical findings, this document serves as a case study on the challenges of achieving adequate drug exposure and target engagement in the skin.

Introduction: The Rationale for a Topical "Dual-Soft" PDE4 Inhibitor

Atopic dermatitis is a chronic inflammatory skin disease characterized by a complex pathophysiology involving immune dysregulation and skin barrier dysfunction. Phosphodiesterase 4 (PDE4) is a key enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a second messenger that modulates inflammatory responses. Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the production of pro-inflammatory cytokines. This makes PDE4 an attractive target for the treatment of inflammatory skin conditions like atopic dermatitis.

This compound was designed as a "dual-soft" drug, a concept aimed at maximizing local efficacy in the skin while minimizing systemic side effects.[1][2][3] This was achieved by incorporating ester functionalities into the molecule, rendering it susceptible to rapid hydrolysis into inactive metabolites by esterases in both the blood and the liver.[1][2] The hypothesis was that the drug would be stable enough in the skin to exert its therapeutic effect before being systemically cleared.

Mechanism of Action: Targeting the cAMP Pathway

This compound is a potent inhibitor of the PDE4 enzyme. By blocking the degradation of cAMP, this compound aims to increase its intracellular concentration in key inflammatory cells within the skin, such as T-cells, monocytes, and macrophages. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and deactivates various pro-inflammatory transcription factors, ultimately leading to a reduction in the production of inflammatory mediators.

The "Dual-Soft" Drug Metabolism Concept

The core innovation behind this compound was its "dual-soft" design, intended to create a drug that is potent at the site of action but rapidly inactivated upon entering systemic circulation. This was achieved by including two ester linkages that are substrates for esterase enzymes present in the blood and liver.

The primary metabolites of this compound are formed through the hydrolysis of its lactone ring and/or the isopropyl ester moiety. These metabolites are pharmacologically inactive, thus reducing the potential for systemic side effects commonly associated with oral PDE4 inhibitors, such as nausea and headache.

Preclinical and Clinical Target Validation Studies

The clinical development of this compound involved several key studies to evaluate its safety, tolerability, pharmacokinetics, and efficacy in atopic dermatitis.

Phase I Clinical Trials

This compound was evaluated in a Phase I, first-in-human, randomized, single-blind, vehicle-controlled, single ascending dose trial in healthy male subjects and male subjects with atopic dermatitis. Another Phase I study (NCT02219633) was designed to assess the efficacy of this compound cream compared to a vehicle cream in adults with mild to moderate atopic dermatitis after three weeks of treatment. While demonstrating a favorable safety profile with reduced systemic exposure, the clinical trials ultimately showed a lack of pharmacodynamic response and insufficient clinical efficacy.

Comparative Analysis with LEO 29102

To understand the lack of efficacy, a comparative study was conducted with another topical PDE4 inhibitor, LEO 29102. This study utilized dermal open flow microperfusion (dOFM) in fresh human skin explants to measure drug concentrations in the dermal interstitial fluid (dISF) and assess target engagement by measuring cAMP levels in skin biopsies.

Experimental Protocol: Dermal Open Flow Microperfusion (dOFM) and cAMP Measurement

-

Skin Samples: Fresh human skin explants were used, with some having their barrier disrupted via tape stripping to mimic the compromised barrier in atopic dermatitis.

-

Drug Application: Clinical formulations of this compound and LEO 29102 were applied to the surface of the skin explants.

-

dOFM Sampling: A dOFM probe was inserted into the dermis to collect dermal interstitial fluid over a period of 7 hours.

-

Drug Concentration Analysis: The collected dISF and skin punch biopsies were analyzed to determine the concentrations of this compound and LEO 29102.

-

cAMP Measurement: cAMP levels were measured in the skin biopsies as a direct biomarker of PDE4 inhibition and target engagement.

Results of Comparative Analysis

The results of this head-to-head comparison were striking and provided a clear explanation for the clinical findings.

| Parameter | This compound | LEO 29102 |

| dISF Concentration (Barrier Impaired Skin) | 33 nM | 2100 nM |

| Skin Biopsy vs. dISF Concentration Ratio | 7-33 fold higher | 7-33 fold higher |

| Target Engagement (cAMP Elevation) | No evidence of target engagement | Elevated cAMP levels observed |

Table 1: Comparative Data of this compound and LEO 29102 in Human Skin Explants.

The data clearly demonstrated that while both compounds penetrated the skin, the concentration of this compound in the dermal interstitial fluid was significantly lower than that of LEO 29102. This low unbound drug concentration at the target site was insufficient to engage the PDE4 enzyme, as evidenced by the lack of an increase in cAMP levels. In contrast, LEO 29102 achieved concentrations that led to measurable target engagement.

Conclusions and Future Directions

The investigation into this compound offers valuable lessons for the development of topical dermatological drugs. While the "dual-soft" approach was successful in minimizing systemic exposure, it ultimately led to insufficient drug availability at the target site in the skin. This case highlights the critical importance of establishing a clear pharmacokinetic/pharmacodynamic (PK/PD) relationship early in development.

The use of advanced techniques like dermal open flow microperfusion and direct measurement of target engagement biomarkers like cAMP in ex vivo human skin models proved to be highly informative. These methods can provide a more accurate prediction of clinical efficacy than simply measuring total drug concentration in skin biopsies, which may not reflect the unbound, pharmacologically active drug concentration.

For future topical drug development, a key focus must be on optimizing the balance between skin penetration, local target engagement, and systemic clearance. The this compound program underscores that a successful topical therapy requires not only a potent active pharmaceutical ingredient but also a formulation and molecular design that ensures adequate delivery to and residence time at the site of action within the complex microenvironment of the skin.

References

- 1. researchgate.net [researchgate.net]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LEO-39652 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

In-Depth Pharmacological Profile of LEO 39652: A "Dual-Soft" PDE4 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LEO 39652 is a novel, potent phosphodiesterase 4 (PDE4) inhibitor designed as a "dual-soft" topical agent for the treatment of atopic dermatitis. The core concept behind its design was to create a molecule that is highly active at the site of application—the skin—but is rapidly metabolized into inactive forms upon entering systemic circulation, thereby minimizing the potential for side effects commonly associated with systemic PDE4 inhibitors. Despite demonstrating high in vitro potency and a favorable preclinical safety profile, this compound ultimately failed in early clinical development due to a lack of efficacy. This was attributed to insufficient target engagement in the skin, highlighting a critical disconnect between in vitro potency and in vivo bioavailability at the site of action. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, in vitro and in vivo pharmacology, metabolic fate, and the experimental protocols utilized in its preclinical evaluation.

Mechanism of Action: Targeting the cAMP Signaling Pathway

This compound exerts its pharmacological effect by inhibiting phosphodiesterase 4 (PDE4), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway. PDE4 is responsible for the hydrolysis of cAMP to AMP. By inhibiting PDE4, this compound leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates and regulates various downstream targets, ultimately leading to a reduction in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α). This anti-inflammatory effect is the primary rationale for its development as a treatment for inflammatory skin conditions like atopic dermatitis.

Quantitative Pharmacology

The preclinical pharmacological data for this compound demonstrates its high in vitro potency and rapid systemic clearance, consistent with its "dual-soft" drug design.

Table 1: In Vitro Potency of this compound

| Target | Assay | IC50 (nM) |

| PDE4A | Enzymatic Assay | 1.2[1] |

| PDE4B | Enzymatic Assay | 1.2[1] |

| PDE4C | Enzymatic Assay | 3.0[1] |

| PDE4D | Enzymatic Assay | 3.8[1] |

| TNF-α Release | LPS-stimulated human PBMCs | 6.0[1] |

Table 2: In Vivo Pharmacokinetics of this compound (Intravenous Administration)

| Species | Dose (mg/kg) | Total Clearance (mL/min/kg) |

| Rat | 0.075 | 930 |

| Minipig | 0.5 | 200 |

| Monkey | 2.0 | 300 |

The "Dual-Soft" Drug Concept and Metabolism

This compound was engineered as a "dual-soft" drug, meaning it possesses two metabolically labile ester groups. This design allows the compound to be active in the target tissue (skin) but susceptible to rapid hydrolysis by esterases in the blood and liver into inactive metabolites. This approach is intended to minimize systemic exposure and the associated side effects. The primary metabolites are formed through the hydrolysis of the isobutyl ester and the lactone ring.

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of pharmacological findings. The following are summaries of the key assays used in the preclinical evaluation of this compound.

PDE4 Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of PDE4.

-

Enzyme Source: Recombinant human PDE4 isoforms (A, B, C, and D).

-

Substrate: ³H-cAMP.

-

Methodology:

-

The PDE4 enzyme is incubated with the test compound (this compound) at various concentrations.

-

³H-cAMP is added to the reaction mixture to initiate the enzymatic reaction.

-

The reaction is allowed to proceed for a specified time at 37°C.

-

The reaction is terminated, and the product, ³H-AMP, is separated from the unreacted ³H-cAMP using anion exchange resin.

-

The amount of ³H-AMP produced is quantified by scintillation counting.

-

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

TNF-α Release Assay in Human PBMCs

This cellular assay assesses the anti-inflammatory activity of a compound by measuring its ability to inhibit the release of TNF-α from immune cells.

-

Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs) isolated from healthy donor blood.

-

Stimulant: Lipopolysaccharide (LPS).

-

Methodology:

-

PBMCs are seeded in 96-well plates and pre-incubated with various concentrations of this compound.

-

The cells are then stimulated with LPS to induce the production and release of TNF-α.

-

After an incubation period (typically 18-24 hours) at 37°C, the cell culture supernatant is collected.

-

The concentration of TNF-α in the supernatant is quantified using a commercial ELISA kit.

-

IC50 values are determined by analyzing the dose-dependent inhibition of TNF-α release.

-

In Vitro Metabolic Stability Assay

This assay evaluates the rate at which a compound is metabolized by liver enzymes, providing an indication of its hepatic clearance.

-

Metabolic System: Human liver microsomes.

-

Cofactor: NADPH (for phase I metabolism).

-

Methodology:

-

This compound is incubated with human liver microsomes in the presence of NADPH at 37°C.

-

Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).

-

The samples are centrifuged to precipitate the proteins.

-

The concentration of the remaining parent compound (this compound) in the supernatant is quantified by LC-MS/MS.

-

The half-life (t½) and intrinsic clearance (CLint) are calculated from the rate of disappearance of the compound.

-

Clinical Development and Rationale for Discontinuation

This compound entered a Phase I clinical trial to evaluate its safety, tolerability, and pharmacokinetics in healthy male subjects and in subjects with atopic dermatitis. Despite its promising preclinical profile, the trial revealed a lack of clinical efficacy. Subsequent investigations determined that the compound had insufficient availability at the target site in the skin. This was likely due to a combination of factors, including rapid metabolism within the skin and/or poor penetration through the stratum corneum. This outcome underscores the challenge of translating in vitro potency into clinical effectiveness for topical drugs and highlights the importance of accurately predicting drug delivery and target engagement in the complex environment of the skin.

Conclusion

This compound is a well-characterized "dual-soft" PDE4 inhibitor that, despite its high in vitro potency, failed to demonstrate clinical efficacy for atopic dermatitis due to insufficient target engagement in the skin. The pharmacological data and experimental methodologies detailed in this guide provide valuable insights for researchers in the field of dermatology and drug development. The story of this compound serves as a critical case study on the importance of optimizing not only the pharmacodynamic properties of a topical drug but also its formulation and delivery to ensure adequate bioavailability at the site of action.

References

In Vitro Characterization of LEO 39652: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the in vitro characterization of LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor designed for the topical treatment of atopic dermatitis.

Core Concept: The "Dual-Soft" Drug Design

This compound is engineered as a "dual-soft" drug, a concept aimed at maximizing local therapeutic effects in the skin while minimizing systemic side effects. This is achieved by incorporating two ester functionalities into the molecule. These ester groups are designed to be stable in the skin but are rapidly hydrolyzed and inactivated by esterases present in the bloodstream and the liver. This rapid systemic inactivation reduces the potential for off-target effects.

Data Presentation

The following tables summarize the key quantitative data obtained during the in vitro characterization of this compound.

Table 1: Inhibitory Activity of this compound

| Target | IC50 (nM) |

| PDE4A | 1.2 |

| PDE4B | 1.2 |

| PDE4C | 3.0 |

| PDE4D | 3.8 |

| TNF-α release | 6.0 |

Experimental Protocols

Disclaimer: The following are representative, detailed protocols for the types of assays conducted to characterize this compound. The specific protocols from the primary literature by Larsen et al. (Journal of Medicinal Chemistry, 2020) were not available.

Phosphodiesterase 4 (PDE4) Enzyme Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the four PDE4 subtypes (A, B, C, and D).

Materials:

-

Recombinant human PDE4A, PDE4B, PDE4C, and PDE4D enzymes

-

Cyclic adenosine monophosphate (cAMP)

-

[3H]-cAMP

-

Snake venom nucleotidase

-

Scintillation fluid

-

Assay buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl2 and bovine serum albumin)

-

This compound stock solution in DMSO

-

96-well microplates

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a 96-well plate, add the assay buffer, the appropriate PDE4 enzyme subtype, and the diluted this compound or vehicle control (DMSO).

-

Initiate the reaction by adding a mixture of cAMP and [3H]-cAMP.

-

Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Stop the reaction by adding snake venom nucleotidase, which hydrolyzes the resulting 5'-AMP to adenosine.

-

Add a slurry of anion-exchange resin to bind the unreacted [3H]-cAMP.

-

Centrifuge the plate to pellet the resin.

-

Transfer an aliquot of the supernatant (containing [3H]-adenosine) to a new plate with scintillation fluid.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.

TNF-α Release Inhibition Assay in Human Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To assess the ability of this compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated human immune cells.

Materials:

-

Human Peripheral Blood Mononuclear Cells (PBMCs), isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

RPMI-1640 cell culture medium supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.

-

Lipopolysaccharide (LPS) from E. coli.

-

This compound stock solution in DMSO.

-

Human TNF-α ELISA kit.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

Procedure:

-

Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in RPMI-1640 medium.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the diluted this compound or vehicle control for 1 hour at 37°C.

-

Stimulate the cells by adding LPS to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours in a CO2 incubator.

-

Centrifuge the plate to pellet the cells.

-

Collect the supernatant and measure the concentration of TNF-α using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of TNF-α release inhibition for each concentration of this compound and determine the IC50 value.

Metabolic Stability Assay in Human Liver Microsomes

Objective: To evaluate the rate of metabolic degradation of this compound in the presence of human liver microsomes.

Materials:

-

Pooled human liver microsomes (HLMs).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Phosphate buffer (pH 7.4).

-

This compound stock solution in DMSO.

-

Acetonitrile with an internal standard for quenching the reaction.

-

LC-MS/MS system for analysis.

-

Incubator/water bath (37°C).

Procedure:

-

Prepare a reaction mixture containing HLMs and phosphate buffer.

-

Pre-warm the reaction mixture and this compound to 37°C.

-

Initiate the reaction by adding this compound to the reaction mixture, followed by the addition of the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it by adding cold acetonitrile containing an internal standard.

-

Centrifuge the quenched samples to precipitate the proteins.

-

Analyze the supernatant using an LC-MS/MS method to quantify the remaining concentration of this compound.

-

Determine the in vitro half-life (t1/2) and intrinsic clearance (Clint) of this compound by plotting the natural logarithm of the remaining percentage of the compound against time.

Visualizations

Signaling Pathway

Caption: PDE4 Inhibition Signaling Pathway.

Experimental Workflow

Caption: General In Vitro Characterization Workflow.

Logical Relationship

Caption: "Dual-Soft" Drug Logical Relationship.

Methodological & Application

Application Notes and Protocols for LEO 39652 in Experimental Skin Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental protocols and data related to LEO 39652, a novel "dual-soft" phosphodiesterase 4 (PDE4) inhibitor developed for the topical treatment of atopic dermatitis (AD).[1][2] The information is compiled from preclinical and early clinical development studies to guide researchers in the evaluation of similar compounds in dermatological models.

Introduction

This compound was designed as a potent PDE4 inhibitor with a unique "dual-soft" drug concept. This design incorporates two ester functionalities, making the compound susceptible to rapid metabolism into inactive metabolites by esterases in both the blood and the liver.[1][2] This approach aimed to minimize systemic side effects while maintaining high concentrations and therapeutic activity in the skin.[1] Atopic dermatitis is a chronic inflammatory skin condition where elevated PDE4 activity leads to decreased intracellular cyclic adenosine monophosphate (cAMP) and increased production of inflammatory cytokines. By inhibiting PDE4, this compound was expected to increase cAMP levels and subsequently reduce inflammation.

Despite a promising preclinical profile, this compound did not show clinical efficacy in patients with atopic dermatitis, likely due to insufficient drug availability at the target site in the skin. The following sections detail the experimental protocols used to characterize this compound and present the key findings from these studies.

Mechanism of Action: PDE4 Inhibition

This compound is a potent inhibitor of the PDE4 enzyme. PDE4 is responsible for the hydrolysis of cAMP, a crucial second messenger that modulates the activity of various immune cells. By inhibiting PDE4, this compound increases intracellular cAMP levels, which in turn downregulates the production of pro-inflammatory cytokines such as TNF-α, and increases the production of anti-inflammatory cytokines like IL-10.

Experimental Protocols

PDE4 Enzyme Inhibition Assay

Objective: To determine the in vitro potency of this compound against PDE4 enzymes.

Methodology:

-

Enzyme Source: Recombinant human PDE4 isoforms (PDE4A, PDE4B, PDE4C, PDE4D).

-

Substrate: cAMP.

-

Assay Principle: A scintillation proximity assay (SPA) or a fluorescence polarization (FP) assay can be used to measure the conversion of cAMP to AMP.

-

Procedure:

-

Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

-

Add serial dilutions of this compound to the wells of a microplate.

-

Add the PDE4 enzyme to each well.

-

Initiate the reaction by adding a mixture of radiolabeled (e.g., ³H-cAMP) and unlabeled cAMP.

-

Incubate for a specific time at 30°C.

-

Stop the reaction and add SPA beads that bind to the product (AMP).

-

Measure the signal using a microplate scintillation counter.

-

Calculate the IC50 value by fitting the data to a four-parameter logistic equation.

-

cAMP Measurement in Human PBMCs

Objective: To assess the functional activity of this compound in a cellular context by measuring its effect on cAMP levels.

Methodology:

-

Cells: Isolated human peripheral blood mononuclear cells (PBMCs).

-

Assay Principle: A competitive immunoassay (e.g., ELISA or HTRF) is used to quantify intracellular cAMP levels.

-

Procedure:

-

Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

-

Resuspend PBMCs in a suitable cell culture medium.

-

Pre-incubate the cells with serial dilutions of this compound for 30 minutes.

-

Stimulate the cells with a pro-inflammatory agent (e.g., lipopolysaccharide - LPS) to induce cAMP production.

-

Lyse the cells to release intracellular cAMP.

-

Measure cAMP concentration in the cell lysates using a commercially available cAMP assay kit according to the manufacturer's instructions.

-

Determine the EC50 value for cAMP accumulation.

-

TNF-α Inhibition Assay in Human Whole Blood

Objective: To evaluate the anti-inflammatory effect of this compound by measuring the inhibition of TNF-α production.

Methodology:

-

Sample: Fresh human whole blood.

-

Assay Principle: ELISA is used to measure the concentration of TNF-α in the plasma after stimulation.

-

Procedure:

-

Add serial dilutions of this compound to aliquots of fresh human whole blood.

-

Incubate for 30 minutes at 37°C.

-

Stimulate TNF-α production by adding LPS.

-

Incubate for 4 hours at 37°C.

-

Centrifuge the samples to separate the plasma.

-

Measure the TNF-α concentration in the plasma using a commercial ELISA kit.

-

Calculate the IC50 for TNF-α inhibition.

-

Ex Vivo Human Skin Explant Model

Objective: To assess the penetration and pharmacodynamic effect of topically applied this compound in human skin.

Methodology:

-

Tissue: Full-thickness human skin explants obtained from elective surgery.

-

Procedure:

-

Prepare skin explants and mount them in Franz diffusion cells or place them in a culture dish.

-

Apply a topical formulation of this compound to the epidermal surface.

-

For barrier-disrupted models, use tape-stripping to remove the stratum corneum before applying the compound.

-

At various time points, collect the skin tissue.

-

Homogenize the skin biopsies to measure drug concentration using LC-MS/MS.

-

To assess pharmacodynamic effects, skin biopsies can be analyzed for cAMP levels or inflammatory markers.

-

Quantitative Data Summary

| Parameter | This compound Value | Notes |

| In Vitro Potency | ||

| PDE4B IC50 | 1.2 nM | High potency against the key PDE4 isoform in inflammation. |

| Cellular Activity | ||

| cAMP EC50 in PBMCs | 30 nM | Demonstrates good cell-based activity. |

| TNF-α IC50 in whole blood | 29 nM | Shows potent anti-inflammatory effects in a relevant human system. |

| Metabolic Stability | ||

| Human Blood Half-life | 1 minute | Rapid degradation as intended by the "dual-soft" design. |

| Human Liver Microsome Half-life | 1.1 minutes | Rapid hepatic metabolism, further reducing systemic exposure. |

| Ex Vivo Skin Penetration | ||

| dISF Concentration (barrier impaired) | 33 nM | Low concentration of unbound drug in the dermal interstitial fluid, suggesting poor skin availability. |

Experimental Workflow for Topical Drug Evaluation

The evaluation of a topical drug candidate like this compound typically follows a structured workflow, from initial in vitro screening to more complex ex vivo and in vivo models.

Conclusion

This compound is a potent, "dual-soft" PDE4 inhibitor that showed promising anti-inflammatory activity in in vitro and cellular assays. However, its development for atopic dermatitis was halted due to a lack of clinical efficacy, which has been attributed to insufficient drug availability at the target site within the skin. The experimental protocols and data presented here provide a valuable case study for researchers working on the development of novel topical treatments for inflammatory skin diseases. These methodologies can be adapted to evaluate other drug candidates and to better understand the challenges of dermal drug delivery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery and Early Clinical Development of Isobutyl 1-[8-Methoxy-5-(1-oxo-3 H-isobenzofuran-5-yl)-[1,2,4]triazolo[1,5- a]pyridin-2-yl]cyclopropanecarboxylate (this compound), a Novel "Dual-Soft" PDE4 Inhibitor for Topical Treatment of Atopic Dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]

Topical Formulation of LEO 39652: Application Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction